molecular formula C24H21N3O2 B4017225 3-(4-methoxyphenyl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

3-(4-methoxyphenyl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B4017225
M. Wt: 383.4 g/mol
InChI Key: YFXRMBAPPRNXKX-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. These compounds are significant in medicinal chemistry due to their wide range of biological activities. The compound "3-(4-methoxyphenyl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide" likely shares these properties, given its pyrazole core and functionalized phenyl groups.

Synthesis Analysis

Pyrazole derivatives are synthesized through a variety of methods, often involving the condensation of hydrazines with 1,3-diketones or the reaction of α,β-unsaturated carbonyl compounds with hydrazines. Organocatalysis has been increasingly used for the synthesis of tetrahydrobenzo[b]pyrans, a related heterocyclic compound, highlighting a trend towards greener synthesis methods (H. Kiyani, 2018).

Molecular Structure Analysis

The structure of pyrazoles, including our compound, is crucial for their biological activity. Molecular docking and structure-activity relationship studies help in understanding how these compounds interact with biological targets. The specific arrangement of functional groups around the pyrazole core influences the compound's reactivity and binding affinity.

Chemical Reactions and Properties

Pyrazoles undergo various chemical reactions, including nucleophilic substitutions, and can act as ligands in coordination chemistry. The presence of both electron-rich and electron-deficient sites on the pyrazole ring enables diverse reactivity patterns. For example, pyrazole carboxylic acid derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties (A. Cetin, 2020).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-17-7-6-8-19(15-17)25-24(28)22-16-27(20-9-4-3-5-10-20)26-23(22)18-11-13-21(29-2)14-12-18/h3-16H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXRMBAPPRNXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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